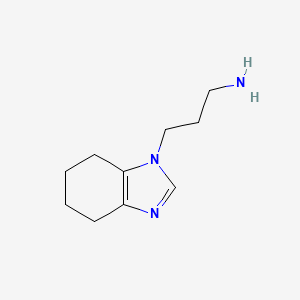

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h8H,1-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBFJYRABCTHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CN2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine typically involves the reaction of benzodiazole derivatives with appropriate amine precursors. One common method involves the condensation of 1,3-benzodiazole with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential :

Research indicates that compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine exhibit promising pharmacological properties. Studies have shown that benzodiazole derivatives can act as effective inhibitors for various enzymes and receptors involved in diseases such as cancer and neurological disorders. For instance, the benzodiazole framework is often explored for its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar benzodiazole derivatives that demonstrated significant activity against specific cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications on the benzodiazole ring could enhance bioactivity and selectivity .

Materials Science

Polymer Chemistry :

The incorporation of benzodiazole derivatives into polymer matrices has been explored for their potential to enhance thermal stability and UV resistance. These materials are particularly relevant in the development of coatings and films used in electronics and packaging .

Case Study : Research published in Polymer Science discussed the synthesis of polymer composites incorporating benzodiazole derivatives. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Cosmetic Formulations

Skin Care Products :

The compound's properties suggest potential applications in cosmetic formulations, particularly as a skin-conditioning agent. Its ability to interact with skin proteins may enhance moisture retention and improve skin texture .

Regulatory Considerations : According to EU regulations on cosmetic products, any new ingredient must undergo rigorous safety assessments before market introduction. Studies have indicated that formulations containing similar amine compounds can be effective while maintaining safety profiles .

Data Table of Applications

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs, biological activity, and physicochemical properties:

Core Heterocycle Modifications

Key Observations :

- Benzodiazole vs. Imidazole/Indazole : The benzodiazole core in the target compound provides a planar aromatic system for π-π stacking, whereas imidazole derivatives prioritize hydrogen bonding. Indazole analogs exhibit enhanced metabolic stability due to reduced oxidation susceptibility .

Side Chain Variations

Key Observations :

- Propan-1-amine vs. In contrast, hydroxylated analogs (e.g., N1-PrOH-TBBi) prioritize hydrogen-bond donor capacity .

- Brominated Derivatives : Halogenation (e.g., tetrabromo substituents in TBBi) significantly boosts inhibitory potency against kinases like CK2 but may compromise solubility and bioavailability .

Biological Activity

3-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 92741-96-3) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : 192.26 g/mol

- Structural Formula :

The biological activity of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may exert effects similar to those of benzodiazepines by modulating GABA receptors and influencing neuronal excitability.

Antiproliferative Effects

Recent research has highlighted the antiproliferative properties of this compound in various cancer cell lines. For instance:

These findings indicate that the compound may inhibit cell proliferation effectively, suggesting potential use in cancer therapy.

Neuroprotective Properties

In vitro studies have demonstrated neuroprotective effects against ischemic injury. Compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine have shown a decrease in apoptotic neuronal numbers while enhancing neuronal viability under stress conditions . This suggests that the compound could be beneficial in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study evaluated the efficacy of various derivatives of benzodiazepines on MCF-7 breast cancer cells. The results indicated that compounds with structural similarities to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine exhibited significant cytotoxicity with an IC50 value of approximately 10 µM . This positions the compound as a candidate for further development in anticancer therapies.

Study 2: Neuroprotection

In another study focusing on neuroprotective agents, derivatives were tested for their ability to protect neurons from ischemic damage. The results showed that certain compounds significantly reduced apoptosis and improved survival rates of neurons exposed to ischemic conditions . These findings underscore the potential therapeutic applications of this class of compounds in neuroprotection.

Q & A

Basic: What are the recommended synthetic routes for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine?

The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is reacting tetrahydrobenzodiazole derivatives with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ or NaH in DMF) to form the amine linkage . Optimizing reaction temperature (35–80°C) and solvent polarity improves yield. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures >95% purity, as seen in analogous tetrahydroindazole syntheses .

Basic: How is the compound characterized structurally?

A multi-technique approach is essential:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon connectivity, with characteristic shifts for the tetrahydrobenzodiazole ring (δ 3.0–4.0 ppm for CH₂ groups) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 221.2) .

Basic: What stability considerations are critical during storage?

The compound is stable under standard lab conditions (25°C, inert atmosphere) but degrades under extreme pH (<3 or >11) or prolonged UV exposure. Store in amber vials at −20°C with desiccants. Stability assays (HPLC monitoring over 6 months) are recommended to assess decomposition products .

Advanced: How can computational modeling predict its biological targets?

AutoDock Vina enables docking studies to identify potential receptors (e.g., GPCRs or enzymes). Prepare the ligand (compound) and receptor (PDB ID) files, set grid parameters to encompass active sites, and analyze binding affinities (ΔG ≤ −7 kcal/mol suggests strong interactions). Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond length variations) arise from crystal packing vs. solution-state conformations. Use:

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify steric/electronic effects.

- Variable-temperature NMR : Probe dynamic behavior in solution (e.g., ring-flipping in tetrahydrobenzodiazole) .

Advanced: What strategies optimize pharmacological activity in derivatives?

- SAR studies : Modify the propan-1-amine side chain (e.g., cyclopropyl or methyl substitutions) to enhance target affinity .

- ADMET profiling : Use SwissADME to predict bioavailability (TPSA < 60 Ų, LogP 2–5) and metabolic stability (CYP450 inhibition assays) .

Basic: What biological assays are suitable for initial activity screening?

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ determination).

- Cell viability : MTT assays on cancer lines (e.g., HeLa) to assess cytotoxicity .

- Receptor binding : Radioligand displacement assays (e.g., CCR5 for HIV entry inhibition) .

Advanced: How does the compound compare to structural analogs in activity?

| Analog | Key Differences | Activity Notes |

|---|---|---|

| 1-Ethyl-tetrahydroindazol-4-amine | Ethyl substitution at N1 | Higher CYP3A4 inhibition |

| 3-Cyclopropyl-propan-1-amine | Cyclopropane ring | Improved metabolic stability |

Advanced: What challenges arise in crystallization for XRD studies?

- Polymorphism : Screen solvents (e.g., ethanol/water) to isolate stable polymorphs.

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine problematic datasets .

Advanced: How to design dose-response experiments for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.